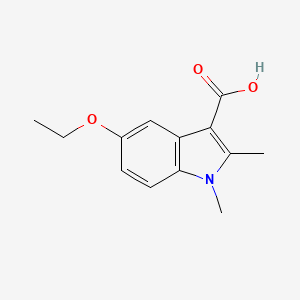
5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is1S/C13H15NO3/c1-4-17-9-5-6-11-10(7-9)12(13(15)16)8(2)14(11)3/h5-7H,4H2,1-3H3,(H,15,16) . The SMILES string is CCOC1=CC2=C(C=C1)N(C(=C2C(=O)O)C)C . Physical And Chemical Properties Analysis
5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación
Synthetic Chemistry and Derivatives Development
One notable application involves the synthesis of novel indole derivatives, such as indole-benzimidazole compounds, highlighting the utility of indole carboxylic acids in creating complex molecular architectures. These derivatives are synthesized through condensation reactions, underscoring the versatility of indole-based compounds in organic synthesis (Wang et al., 2016).
Materials Science and Catalysis
In materials science, indole-5-carboxylic acid derivatives, akin to 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, have been employed as precursors in developing non-precious metal catalysts for oxygen reduction reactions. These applications are crucial for fuel cell technology, showcasing the compound's role in energy-related materials research (Yu et al., 2014).
Pharmacology and Drug Design
In pharmacology, derivatives of indole carboxylic acids serve as scaffolds for developing inhibitors targeting specific proteins involved in disease pathways, such as the 5-lipoxygenase-activating protein (FLAP) inhibitors. These studies contribute to the ongoing search for new therapeutic agents with potential applications in treating inflammatory conditions (Stock et al., 2011).
Antiviral Research
Research on substituted 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives has explored their antiviral activity against various viruses. These studies are significant for the development of novel antiviral drugs, demonstrating the potential of indole derivatives in combating viral infections (Ivachtchenko et al., 2015).
Neuroscience and Neuropharmacology
Indole derivatives are also investigated for their potential in treating neurological conditions, such as epilepsy. Studies on new indole-based compounds and their impact on biogenic amines concentrations in the brain contribute to understanding their mechanisms and therapeutic potential in neuropharmacology (Swathi & Sarangapani, 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Indole derivatives are known to interact with multiple receptors, making them versatile in their biological activities . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the target they interact with . Without specific information on “5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets
Propiedades
IUPAC Name |
5-ethoxy-1,2-dimethylindole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-9-5-6-11-10(7-9)12(13(15)16)8(2)14(11)3/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKXGJBXPMIZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


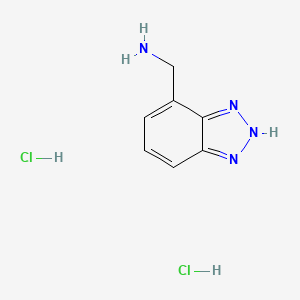
![N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718870.png)
![4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine](/img/structure/B2718871.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2718874.png)
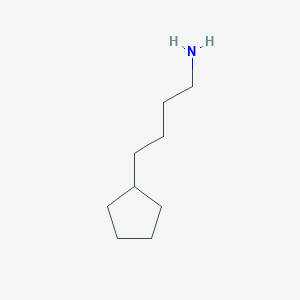
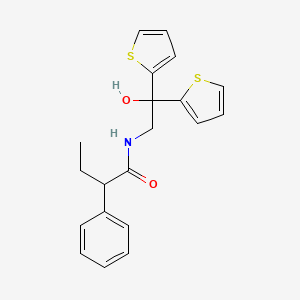

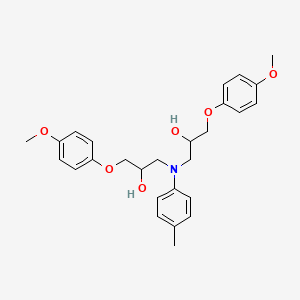
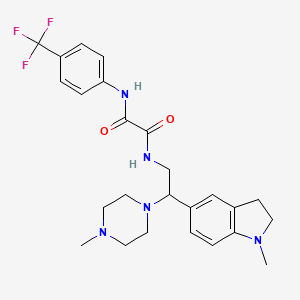
![2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2718886.png)

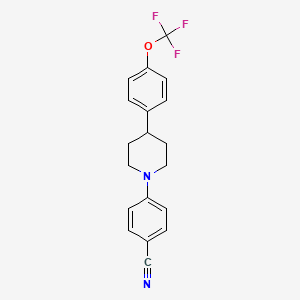
![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)